1,7-Naphthyridin-8-amine hydrochloride 1,7-Naphthyridin-8-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187932-59-7
VCID: VC2873873
InChI: InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H
SMILES: C1=CC2=C(C(=NC=C2)N)N=C1.Cl
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

1,7-Naphthyridin-8-amine hydrochloride

CAS No.: 1187932-59-7

Cat. No.: VC2873873

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

1,7-Naphthyridin-8-amine hydrochloride - 1187932-59-7

Specification

CAS No. 1187932-59-7
Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 1,7-naphthyridin-8-amine;hydrochloride
Standard InChI InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H
Standard InChI Key SAQSIHJPAQGIDE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=NC=C2)N)N=C1.Cl
Canonical SMILES C1=CC2=C(C(=NC=C2)N)N=C1.Cl

Introduction

Chemical Properties and Structure

Molecular Identity

1,7-Naphthyridin-8-amine hydrochloride is identified by CAS number 1187932-59-7. It presents a molecular formula of C8H8ClN3 and has a calculated molecular weight of 181.62 g/mol. The compound belongs to the naphthyridine class of heterocyclic compounds, which are characterized by their bicyclic structure containing two nitrogen atoms in different positions of the aromatic rings. In this specific compound, the nitrogen atoms are positioned at the 1 and 7 positions, with an amine group at position 8, and it exists as a hydrochloride salt.

Structural Characteristics

The core structure of 1,7-Naphthyridin-8-amine hydrochloride consists of a naphthyridine scaffold with a strategic arrangement of nitrogen atoms that contributes to its chemical reactivity and biological properties. The compound features an amine group at position 8, which is significant for its interaction with biological targets. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for various research applications.

Chemical Identification Data

The compound can be identified through various spectroscopic and analytical methods. Its structural identity can be confirmed through its InChI code: 1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H. This standardized chemical identifier provides a precise way to represent the compound's structure digitally, facilitating database searches and compound identification across different chemical repositories.

Biological Activities

Antiviral Properties

1,7-Naphthyridin-8-amine hydrochloride demonstrates potential applications in treating viral infections. While specific mechanisms of action against viral pathogens are still being elucidated, the compound likely interfaces with viral replication processes. The broader class of naphthyridine compounds has shown antiviral activity, suggesting that this specific derivative may possess similar properties that could be leveraged for therapeutic development.

Anticancer Effects

Research indicates that 1,7-Naphthyridin-8-amine hydrochloride exhibits cytotoxic effects on cancer cells, positioning it as a potential candidate for anticancer therapy development. These effects may be related to the compound's ability to interfere with cellular division pathways or trigger apoptotic mechanisms in malignant cells. The naphthyridine scaffold has been associated with anticancer properties in multiple studies, supporting the investigation of this specific derivative for oncological applications.

Anti-inflammatory Activity

The compound has demonstrated capacity to reduce inflammation in tissues, suggesting potential applications in treating inflammatory conditions. This anti-inflammatory activity might be mediated through inhibition of inflammatory signaling pathways or reduction of inflammatory mediator production. Such properties are consistent with other naphthyridine derivatives that have shown comparable anti-inflammatory effects in various preclinical models.

Comparative Biological Activities

Activity Profile of Naphthyridine Derivatives

While specific data for 1,7-Naphthyridin-8-amine hydrochloride remains limited in the current literature, insights can be drawn from studies on related naphthyridine compounds. Table 1 presents a comparative overview of biological activities observed within the naphthyridine class of compounds, providing context for understanding the potential therapeutic applications of 1,7-Naphthyridin-8-amine hydrochloride.

Table 1: Biological Activities of Naphthyridine Derivatives

ActivityDescriptionPotential Mechanisms
AntimicrobialActive against various bacterial strainsInhibition of bacterial enzymes, disruption of cell wall synthesis
AntiviralInhibition of viral replicationInterference with viral enzymes, prevention of viral entry or release
AnticancerCytotoxic effects on cancer cell linesInduction of apoptosis, inhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory responsesInhibition of inflammatory mediators, modulation of immune response
AnalgesicPain-relieving propertiesModulation of pain signaling pathways

Structure-Activity Relationships

The biological activity of 1,7-Naphthyridin-8-amine hydrochloride is significantly influenced by its unique structural features. The positioning of nitrogen atoms at the 1 and 7 positions, combined with the amine group at position 8, likely contributes to its specific interaction with biological targets. Research on similar naphthyridine compounds suggests that these structural characteristics enable binding to enzymes and receptors involved in various physiological and pathological processes.

Research Applications

Pharmaceutical Research

1,7-Naphthyridin-8-amine hydrochloride serves as a valuable research tool in pharmaceutical development. Its diverse biological activities make it an interesting candidate for drug discovery programs targeting various conditions. The compound's structural characteristics can be leveraged for developing structure-activity relationships that inform the design of more effective and selective therapeutic agents.

Medicinal Chemistry Applications

In medicinal chemistry, 1,7-Naphthyridin-8-amine hydrochloride represents an important scaffold for chemical modifications aimed at enhancing specific biological activities. Researchers can utilize this compound as a starting point for creating derivative libraries with potentially improved pharmacological profiles. The naphthyridine core structure provides multiple positions for chemical modifications, allowing for systematic exploration of structure-activity relationships.

Synthetic Approaches

Modern Synthetic Developments

Recent advancements in synthetic methodologies have expanded the toolbox for preparing naphthyridine derivatives. Research has demonstrated the feasibility of environmentally friendly approaches, such as synthesis in water using biocompatible catalysts like ionic liquids . These sustainable synthetic methods could potentially be applied to the preparation of 1,7-Naphthyridin-8-amine hydrochloride or its precursors, offering advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact.

Future Research Directions

Expanding Therapeutic Applications

Future research on 1,7-Naphthyridin-8-amine hydrochloride could focus on exploring its potential in addressing emerging health challenges. Given its antiviral properties, investigations into its efficacy against specific viral pathogens, including drug-resistant strains, represent a promising direction. Similarly, its anticancer and anti-inflammatory activities warrant further exploration in various disease models to define optimal therapeutic applications.

Structure Optimization

Structure-activity relationship studies centered on 1,7-Naphthyridin-8-amine hydrochloride could lead to the development of more potent and selective derivatives. Modifications at various positions of the naphthyridine scaffold, particularly focusing on enhancing binding to specific biological targets, could yield compounds with improved pharmacological profiles. Such structure optimization efforts are essential for advancing from basic research to potential clinical applications.

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of 1,7-Naphthyridin-8-amine hydrochloride would significantly enhance our understanding of its therapeutic potential. Identifying specific protein targets and signaling pathways affected by the compound would provide valuable insights for rational drug design and optimization strategies.

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